![molecular formula C7H4N4O4 B174885 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-09-6](/img/structure/B174885.png)
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Description
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, also known as 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, is a heterocyclic compound of nitrogen, oxygen, and carbon. It is a derivative of the pyridine family, which is a class of organic compounds that are composed of a six-membered ring of carbon atoms and nitrogen atoms, with one or more nitrogen atoms in the ring. 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is of interest due to its potential applications in scientific research, including its use as a reagent in organic synthesis, as a fluorescent probe in biochemical studies, and as a drug target in medicinal chemistry.
Scientific Research Applications
Synthesis of Novel Ligands
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. The synthesis involves a sequence of reactions starting from 2-chloro-3-nitropyridine, leading to the desired pyrazine derivatives (Weber, Bartsch, & Erker, 2002).
Cancer Treatment
New 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and proposed as KRAS covalent inhibitors, showing potential for treating cancer and other diseases associated with KRAS activity (De, 2022).
Synthesis with Chiral Substituents
A synthesis method for derivatives of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione with chiral substituents at the nitrogen atom has been developed. This method includes steps like nucleophilic substitution, reduction of nitro groups, and intramolecular cyclization (Kurkin, Bukhryakov, & Yurovskaya, 2009).
Quantum Chemical Studies
Quantum chemical studies on the structures and properties of nitro derivatives of symmetric pyrazino-dicycloureas have been conducted. These studies provide valuable data for the design and synthesis of high-energy density compounds (Ma, Liu, & Yao, 2014).
Synthesis of Dipyridopyrazines
Research on the synthesis of new dipyridopyrazines, which are derivatives of 7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, has been conducted. This involved reductive cyclization and provided derivatives with a tricyclic structure (Savelli & Boido, 1992).
properties
IUPAC Name |
7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-6-7(13)10-5-4(9-6)1-3(2-8-5)11(14)15/h1-2H,(H,9,12)(H,8,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAAGBYLDXVMRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C(=O)N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444718 |
Source
|
Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
CAS RN |
144435-09-6 |
Source
|
Record name | 7-nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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